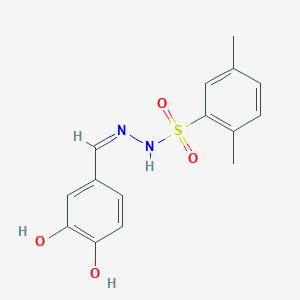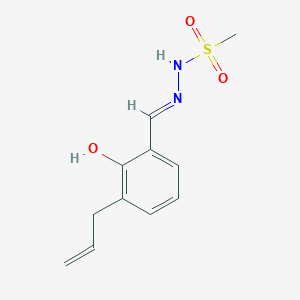![molecular formula C14H19FN2O B6133183 4-[2-(4-fluorophenyl)-1-methylethyl]-1-piperazinecarbaldehyde](/img/structure/B6133183.png)
4-[2-(4-fluorophenyl)-1-methylethyl]-1-piperazinecarbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(4-fluorophenyl)-1-methylethyl]-1-piperazinecarbaldehyde, also known as FMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用机制
4-[2-(4-fluorophenyl)-1-methylethyl]-1-piperazinecarbaldehyde is a potent and selective agonist of the 5-HT1A receptor, which is a subtype of the serotonin receptor. The activation of the 5-HT1A receptor by 4-[2-(4-fluorophenyl)-1-methylethyl]-1-piperazinecarbaldehyde leads to a cascade of biochemical and physiological events, including the inhibition of adenylate cyclase, the activation of potassium channels, and the inhibition of calcium channels. These events ultimately lead to the modulation of neurotransmitter release and the regulation of various physiological processes, including mood, anxiety, and cognition.
Biochemical and Physiological Effects:
4-[2-(4-fluorophenyl)-1-methylethyl]-1-piperazinecarbaldehyde has been found to have several biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of mood and anxiety, and the improvement of cognitive function. In animal studies, 4-[2-(4-fluorophenyl)-1-methylethyl]-1-piperazinecarbaldehyde has been shown to reduce anxiety-like behavior and improve cognitive function in various behavioral tests. 4-[2-(4-fluorophenyl)-1-methylethyl]-1-piperazinecarbaldehyde has also been found to have antidepressant-like effects in animal models of depression.
实验室实验的优点和局限性
4-[2-(4-fluorophenyl)-1-methylethyl]-1-piperazinecarbaldehyde has several advantages for lab experiments, including its high potency and selectivity for the 5-HT1A receptor, its well-established synthesis method, and its potential applications in various fields. However, 4-[2-(4-fluorophenyl)-1-methylethyl]-1-piperazinecarbaldehyde also has some limitations, including its relatively short half-life, which can make it difficult to study its long-term effects in vivo.
未来方向
There are several future directions for 4-[2-(4-fluorophenyl)-1-methylethyl]-1-piperazinecarbaldehyde research, including the development of new compounds based on 4-[2-(4-fluorophenyl)-1-methylethyl]-1-piperazinecarbaldehyde for various therapeutic applications, the study of the long-term effects of 4-[2-(4-fluorophenyl)-1-methylethyl]-1-piperazinecarbaldehyde in vivo, and the investigation of the role of the 5-HT1A receptor in various physiological processes. Additionally, 4-[2-(4-fluorophenyl)-1-methylethyl]-1-piperazinecarbaldehyde can be used as a tool compound to further study the mechanism of action of the 5-HT1A receptor and its potential as a therapeutic target for various diseases.
合成方法
The synthesis of 4-[2-(4-fluorophenyl)-1-methylethyl]-1-piperazinecarbaldehyde involves several steps, including the reaction of 4-fluorobenzyl chloride with 2-methyl-1-propanol, followed by the reaction of the resulting compound with piperazine. The final step involves the oxidation of the resulting compound to produce 4-[2-(4-fluorophenyl)-1-methylethyl]-1-piperazinecarbaldehyde. The synthesis of 4-[2-(4-fluorophenyl)-1-methylethyl]-1-piperazinecarbaldehyde has been reported in several research studies, and the method has been optimized for maximum yield and purity.
科学研究应用
4-[2-(4-fluorophenyl)-1-methylethyl]-1-piperazinecarbaldehyde has been found to have potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience research. In medicinal chemistry, 4-[2-(4-fluorophenyl)-1-methylethyl]-1-piperazinecarbaldehyde has been used as a starting material for the synthesis of various compounds with potential therapeutic properties. In drug discovery, 4-[2-(4-fluorophenyl)-1-methylethyl]-1-piperazinecarbaldehyde has been used as a lead compound to develop new drugs with improved efficacy and safety profiles. In neuroscience research, 4-[2-(4-fluorophenyl)-1-methylethyl]-1-piperazinecarbaldehyde has been used to study the role of serotonin receptors in the brain, which are involved in mood regulation and other physiological processes.
属性
IUPAC Name |
4-[1-(4-fluorophenyl)propan-2-yl]piperazine-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O/c1-12(10-13-2-4-14(15)5-3-13)17-8-6-16(11-18)7-9-17/h2-5,11-12H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAKXGSARPXQQFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)F)N2CCN(CC2)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~1~-(3-bromophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B6133100.png)
![1-(2-chlorobenzyl)-4-{[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amino}-2-pyrrolidinone](/img/structure/B6133104.png)

![7-(2-fluoro-5-methoxybenzyl)-2-[(methylthio)acetyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6133120.png)


![(1-{[1-(1-naphthylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-piperidinyl)(2-thienyl)methanone](/img/structure/B6133137.png)
![6-ethyl-3-isopropyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6133143.png)
![({5-[2-(5-bromo-2-hydroxybenzylidene)hydrazino]-4H-1,2,4-triazol-3-yl}thio)acetonitrile](/img/structure/B6133160.png)

![3-(2-methoxyphenyl)-N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-1H-pyrazole-5-carboxamide](/img/structure/B6133174.png)
![3-(butyrylamino)-N-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)methyl]benzamide](/img/structure/B6133177.png)
![ethyl 4-[1'-(2-methylphenyl)-1,4'-bipiperidin-3-yl]-1-piperazinecarboxylate](/img/structure/B6133197.png)
![7-methyl-10H-[1,2,4]triazolo[4',3':2,3][1,2,4]triazino[5,6-b]indole](/img/structure/B6133201.png)